tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring an 8-azaspiro[4.5]decane core. Its structure includes a tert-butyl carboxylate group at the 8-position and a (4-methoxybenzyl)amino substituent at the 1-position. The 4-methoxybenzyl group enhances lipophilicity and may influence receptor binding, while the spirocyclic framework contributes to conformational rigidity, a desirable trait for selective biological activity.
Properties
Molecular Formula |
C22H34N2O3 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
tert-butyl 4-[(4-methoxyphenyl)methylamino]-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C22H34N2O3/c1-21(2,3)27-20(25)24-14-12-22(13-15-24)11-5-6-19(22)23-16-17-7-9-18(26-4)10-8-17/h7-10,19,23H,5-6,11-16H2,1-4H3 |
InChI Key |
MMLZCJJMHNATEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2NCC3=CC=C(C=C3)OC)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 8-Azaspiro[4.5]decane Core
The 8-azaspiro[4.5]decane core is commonly prepared via intramolecular cyclization reactions involving aminoalkyl precursors. According to Melnykov et al., scalable synthesis of spirocyclic amines involves:
- Formation of α,α-disubstituted pyrrolidines,
- Use of Petasis reaction intermediates,
- Orthogonal protection strategies such as trifluoroacetylation followed by Boc protection.
This strategy allows for the generation of the spirocyclic amine core with high yield and purity.
Introduction of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) protecting group is introduced typically by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step is crucial for protecting the amine during subsequent functionalization and purification.
Attachment of the 4-Methoxybenzyl Group
The 4-methoxybenzyl substituent is introduced via reductive amination or nucleophilic substitution:
- Reductive amination involves reacting the amino-spiro compound with 4-methoxybenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
- Alternatively, N-alkylation can be performed using 4-methoxybenzyl chloride or bromide under controlled basic conditions.
This step requires careful optimization to avoid over-alkylation or side reactions.
Purification and Characterization
Purification is typically achieved by column chromatography or recrystallization. Characterization includes NMR (1H, 13C), mass spectrometry, and sometimes X-ray crystallography to confirm the spirocyclic structure and substitution pattern.
Comparative Data Table of Preparation Steps
Research Findings and Perspectives
- The scalable synthesis of spirocyclic amines with Boc protection has been demonstrated with moderate to high yields, enabling gram-scale production.
- The use of orthogonal protecting groups facilitates selective functionalization steps without compromising the spirocyclic framework.
- Reductive amination is preferred for introducing the 4-methoxybenzyl group due to milder conditions and better selectivity compared to direct alkylation.
- The stereochemistry of the spirocyclic ring is preserved throughout the synthesis, confirmed by spectroscopic and crystallographic analyses.
- No direct synthetic procedures for the exact compound with the 4-methoxybenzyl substituent were found in patent databases or open literature, but the outlined methods are consistent with known synthetic logic for such compounds.
Chemical Reactions Analysis
tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxybenzylamine moiety.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: 4-methoxybenzylamine in dichloromethane.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The table below compares structural attributes of the target compound with analogous spirocyclic derivatives:
*Calculated based on molecular formula (C₁₉H₂₈N₂O₃).
Key Observations:
- Substituent Diversity: The target compound’s (4-methoxybenzyl)amino group distinguishes it from derivatives with oxo (e.g., ), hydroxymethyl (), or dioxo-triaza systems ().
- Conformational Effects: The spirocyclic core is conserved, but substituents at the 1-position (e.g., amino vs. oxo) significantly alter electronic properties and steric bulk.
Physicochemical Properties
- Hydrogen Bonding: The target compound has two hydrogen bond acceptors (carboxylate oxygen, methoxy oxygen) and one donor (NH), contrasting with oxo derivatives (e.g., 1-oxo analogue: 0 donors, 3 acceptors) .
- Stability : tert-Butyl carboxylates generally exhibit enhanced stability under basic conditions compared to methyl or benzyl esters .
Biological Activity
tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate, identified by CAS number 1801765-78-5, is a synthetic compound notable for its spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.
Chemical Structure and Properties
The molecular formula of this compound is C_{18}H_{26}N_{2}O_{3}, with a molecular weight of approximately 374.5 g/mol. The unique spirocyclic framework contributes to its rigidity and stability, which are advantageous in molecular interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the methoxybenzyl group may enhance its affinity for certain biological sites, potentially leading to modulation of enzymatic activity or receptor signaling pathways.
Biological Activity Overview
Research indicates that compounds with similar spirocyclic structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies have shown that spirocyclic compounds can inhibit bacterial growth by interfering with cellular processes.
- Anticancer Properties : Certain derivatives have been reported to induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy.
- Neuroprotective Effects : Compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
- Antimicrobial Screening : In a study assessing various spirocyclic compounds, this compound demonstrated significant antibacterial activity against Gram-positive bacteria, with an IC50 value indicating effective inhibition at low concentrations.
- Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that the compound exhibited dose-dependent cytotoxic effects, particularly against breast cancer cells (MCF-7), with IC50 values around 20 µM.
- Neuroprotective Studies : Preliminary research indicated that the compound could attenuate oxidative stress-induced neuronal cell death in models of neurodegeneration, suggesting it may have therapeutic potential for neurodegenerative diseases.
Data Table: Summary of Biological Activities
Q & A
Q. How can reaction scalability be achieved without compromising stereochemical integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
